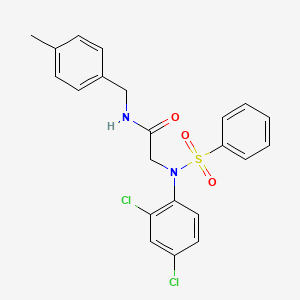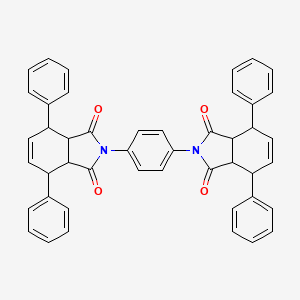![molecular formula C20H30N2O3 B5977593 2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane](/img/structure/B5977593.png)
2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known by its chemical name, Oxo-M.
Mecanismo De Acción
The mechanism of action of Oxo-M involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Oxo-M has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Oxo-M has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The compound has also been found to reduce blood glucose levels in diabetic mice. Additionally, Oxo-M has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Oxo-M in lab experiments is its ability to selectively target the NF-κB signaling pathway, which is involved in various cellular processes. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Oxo-M. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of Oxo-M and its toxicity in vivo.
Métodos De Síntesis
The synthesis method of Oxo-M involves the reaction between 3-phenylpropylamine and 3-chloropropionyl chloride, followed by the reaction with morpholine and sodium hydroxide. The final product is obtained through the reaction with 1,2-epoxypropane and purification through column chromatography.
Aplicaciones Científicas De Investigación
Oxo-M has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
3-(oxazinan-2-yl)-1-[2-(3-phenylpropyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-20(11-13-22-12-4-5-15-25-22)21-14-16-24-19(17-21)10-6-9-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXHROFMIEWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5977518.png)

![5-[(dimethylamino)methyl]-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5977538.png)
![2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol](/img/structure/B5977544.png)
![1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5977561.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5977564.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5977568.png)
![[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5977573.png)

![8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5977583.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5977603.png)
![N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5977604.png)